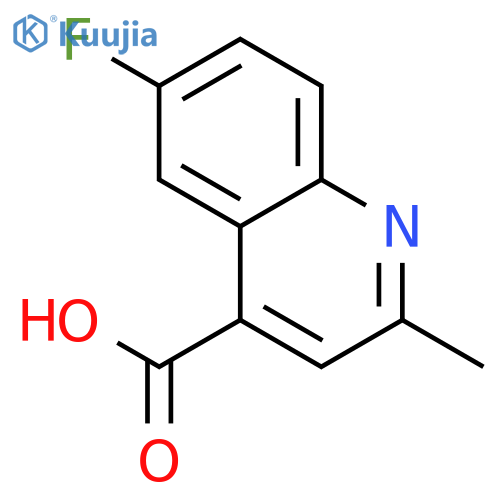Cas no 716-03-0 (6-Fluoro-2-methylquinoline-4-carboxylic acid)

716-03-0 structure
商品名:6-Fluoro-2-methylquinoline-4-carboxylic acid
6-Fluoro-2-methylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Fluoro-2-methyl-4-quinolinecarboxylic acid
- 6-Fluoro-2-methyl-quinoline-4-carboxylic acid
- 6-fluoro-2-methylquinoline-4-carboxylic acid(SALTDATA: FREE)
- 6-Fluor-2-methyl-chinolin-4-carbonsaeure
- J-518713
- Oprea1_779505
- G10329
- AF-399/40918279
- 6-fluoro-2-methylquinoline-4-carboxylic acid, AldrichCPR
- TimTec1_007000
- Oprea1_386076
- HMS1553O04
- 716-03-0
- EN300-86736
- NS-02166
- HMS3447C18
- SCHEMBL2343600
- SB68685
- DTXSID70351177
- MFCD02741579
- AKOS000166152
- KXMSETXWKPJCQS-UHFFFAOYSA-N
- DB-350426
- ALBB-004735
- BBL013249
- STK503286
-
- MDL: MFCD02741579
- インチ: InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
- InChIKey: KXMSETXWKPJCQS-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 205.05400
- どういたいしつりょう: 205.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 250 °C
- ふってん: 348.0±37.0 °C at 760 mmHg
- フラッシュポイント: 164.3±26.5 °C
- PSA: 50.19000
- LogP: 2.38050
- じょうきあつ: 0.0±0.8 mmHg at 25°C
6-Fluoro-2-methylquinoline-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
6-Fluoro-2-methylquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011864-500mg |
6-Fluoro-2-methyl-quinoline-4-carboxylic acid |
716-03-0 | 500mg |
1770.0CNY | 2021-07-13 | ||
| TRC | B434915-500mg |
6-Fluoro-2-methylquinoline-4-carboxylic Acid |
716-03-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Enamine | EN300-86736-10.0g |
6-fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 10.0g |
$744.0 | 2023-02-11 | |
| Enamine | EN300-86736-0.05g |
6-fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 0.05g |
$27.0 | 2023-09-02 | |
| Enamine | EN300-86736-0.1g |
6-fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 0.1g |
$40.0 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011864-1g |
6-Fluoro-2-methyl-quinoline-4-carboxylic acid |
716-03-0 | 1g |
2096.0CNY | 2021-07-13 | ||
| Enamine | EN300-86736-10g |
6-fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 10g |
$744.0 | 2023-09-02 | |
| Aaron | AR0065I5-100mg |
6-Fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 100mg |
$80.00 | 2025-03-20 | |
| A2B Chem LLC | AC85969-250mg |
6-Fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 250mg |
$97.00 | 2024-04-19 | |
| Ambeed | A276113-5g |
6-Fluoro-2-methylquinoline-4-carboxylic acid |
716-03-0 | 95% | 5g |
$391.0 | 2024-04-17 |
6-Fluoro-2-methylquinoline-4-carboxylic acid 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
716-03-0 (6-Fluoro-2-methylquinoline-4-carboxylic acid) 関連製品
- 915923-73-8(7-Fluoro-2-methylquinoline-4-carboxylic acid)
- 288151-68-8(8-Fluoro-2-methylquinoline-4-carboxylic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:716-03-0)6-Fluoro-2-methylquinoline-4-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):352.0